OR-1855

Description

Properties

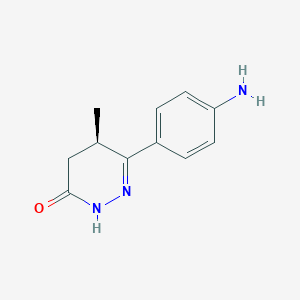

IUPAC Name |

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177572 | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101328-85-2 | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101328-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OR 1855 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Profile of OR-1855 in Cardiac Myocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OR-1855 is a key intermediate in the metabolic pathway of the calcium sensitizer Levosimendan. While Levosimendan and its other major metabolite, OR-1896, exert significant effects on cardiac myocytes, extensive research has characterized OR-1855 as pharmacologically inactive concerning direct cardiac contractility. This guide provides a comprehensive overview of the current understanding of OR-1855, placing its role in the context of Levosimendan's overall mechanism of action. We will delve into its metabolic origins, its lack of direct inotropic effects, and contrast this with the established actions of Levosimendan and the active metabolite OR-1896 on cardiac myocyte function. Recent findings on the potential extra-cardiac effects of OR-1855 will also be briefly discussed.

Metabolic Pathway of Levosimendan

Levosimendan undergoes a complex metabolic process, a crucial aspect of which is its conversion to the metabolites OR-1855 and OR-1896. Approximately 4-7% of an administered dose of Levosimendan is metabolized by intestinal bacteria to form OR-1855.[1][2][3][4] This intermediate is then acetylated, primarily by the hepatic enzyme N-acetyltransferase (NAT2), to produce the pharmacologically active metabolite OR-1896.[3][5] The long half-lives of these metabolites, around 70-80 hours, contribute to the prolonged hemodynamic effects observed after Levosimendan administration.[1][3][4][5]

Mechanism of Action (or Lack Thereof) in Cardiac Myocytes

Direct studies on the effect of OR-1855 on cardiac myocytes have consistently shown it to be inactive. A study in anesthetized dogs demonstrated that while Levosimendan and OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, OR-1855 had no effect on these or other cardiovascular endpoints at any tested dose.[6] This lack of activity on cardiac contractility is a key characteristic of OR-1855.

In contrast, the parent drug Levosimendan and the active metabolite OR-1896 have well-defined mechanisms of action in cardiac myocytes:

-

Calcium Sensitization: Levosimendan and OR-1896 increase the sensitivity of cardiac troponin C (cTnC) to calcium.[1][7] This enhances myocardial contractility without significantly increasing intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias compared to other inotropes.[7]

-

Phosphodiesterase III (PDE3) Inhibition: Both Levosimendan and OR-1896 are inhibitors of PDE3.[1][8][9] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which contributes to the positive inotropic effect and also promotes vasodilation.[8] Studies in human atrial preparations have confirmed that the positive inotropic effect of OR-1896 is mediated by PDE3 inhibition and that it does not appear to act as a calcium sensitizer in the human heart.[8]

The following diagram illustrates the established signaling pathways for the active compounds, Levosimendan and OR-1896, in cardiac myocytes.

Quantitative Data Summary

The available quantitative data focuses on the active compounds. The following tables summarize key findings.

Table 1: Hemodynamic Effects in Anesthetized Dogs

| Compound | Peak Concentration (ng/ml) | Change in Mean Arterial Pressure (mmHg) | Change in Systemic Resistance |

| Levosimendan | 455 ± 21 | -31 ± 2 | Dose-dependent reduction |

| OR-1896 | 126 ± 6 | -42 ± 3 | Dose-dependent reduction |

| OR-1855 | 136 ± 6 | No effect | No effect |

Data from a study where compounds were infused at 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹[6].

Table 2: Pharmacokinetic Properties

| Compound | Half-life (hours) | Protein Binding |

| Levosimendan | ~1 | 97-98% |

| OR-1855 | 70-80 | Data not available |

| OR-1896 | 70-80 | ~40% |

Data compiled from multiple sources[1][3][4][5][10].

Table 3: In Vitro Effects on Cardiac Tissue

| Compound | Effect | Mechanism | Tissue |

| Levosimendan | Positive inotropy | Calcium sensitization, PDE3 inhibition | Guinea pig heart[8], Human cardiac myocytes[9] |

| OR-1896 | Positive inotropy | PDE3 inhibition | Rat papillary muscles[8], Dog papillary muscles[8], Human right atrial preparations[8] |

Experimental Protocols

4.1. In Vivo Hemodynamic Studies in Anesthetized Dogs

-

Objective: To determine the hemodynamic effects of Levosimendan, OR-1896, and OR-1855.

-

Method: Anesthetized dogs were instrumented to measure mean arterial pressure, heart rate, and systemic vascular resistance. The compounds were infused intravenously in escalating doses. Hemodynamic parameters were continuously recorded.

-

Workflow:

4.2. Isolated Heart and Muscle Preparations

-

Objective: To assess the direct inotropic effects of the compounds on cardiac muscle.

-

Method: Papillary muscles or atrial preparations were isolated from animal or human hearts and mounted in an organ bath. The muscle was electrically stimulated to contract, and the force of contraction was measured. Compounds were added to the bath in increasing concentrations.

-

Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 6. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]

- 8. OR-1896 increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oatext.com [oatext.com]

The Discovery and Synthesis of OR-1855: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1855, chemically known as (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, is a principal metabolite of the calcium sensitizer Levosimendan. This document provides a comprehensive overview of the discovery of OR-1855 within the metabolic pathway of Levosimendan and details a plausible synthetic route for its preparation in a laboratory setting. It includes a compilation of relevant quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the key pathways.

Discovery and Biological Significance

The discovery of OR-1855 is intrinsically linked to the clinical development and study of Levosimendan, a drug used in the management of acutely decompensated congestive heart failure.[1] OR-1855 was identified as an intermediate in the primary metabolic pathway of Levosimendan that leads to the long-acting, pharmacologically active metabolite, OR-1896.[2][3]

A minor fraction, approximately 5-7%, of an administered dose of Levosimendan is metabolized in the intestine.[1][2][3] This process is initiated by the reduction of the N-N bond in the pyridazinone ring of Levosimendan, a reaction carried out by intestinal gut bacteria, to yield OR-1855.[1][4] Subsequently, OR-1855 is absorbed and undergoes N-acetylation, primarily in the liver, to form OR-1896.[1][3] Due to the long half-lives of these metabolites (approximately 70-80 hours), they are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2]

While initially considered an inactive intermediate, recent studies have shown that OR-1855 itself possesses biological activity, including anti-inflammatory effects.[2] It has been demonstrated to inhibit IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in human umbilical vein endothelial cells (HUVECs).[2]

Metabolic Pathway of Levosimendan to OR-1855 and OR-1896

The metabolic conversion of Levosimendan to its key metabolites is a two-step process that begins in the gut and concludes in the liver.

Chemical Synthesis of OR-1855

The key starting material for this synthesis is the nitrophenyl analog, (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The final step is a standard chemical reduction of the aromatic nitro group to an amine.

Proposed Synthesis Pathway

Quantitative Data

The following tables summarize key quantitative data related to OR-1855.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 101328-85-2 | [1] |

| IUPAC Name | (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one | [1] |

Table 1: Physicochemical Properties of OR-1855

| Parameter | Value | Reference |

| Metabolic Conversion Rate | ~5-7% of Levosimendan dose | [1][2] |

| Time to Max. Concentration (Tmax) | ~2 days after a 24h infusion of Levosimendan | [4] |

| Elimination Half-life (t½) | 70-80 hours | [2] |

| Plasma Protein Binding (Free Fraction) | ~58% | [] |

Table 2: Pharmacokinetic Parameters of OR-1855

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |

| OR-1855 | 0.20 | 0.20 - 100 | [1] |

| OR-1855 | 0.305 | Not specified | [6] |

| OR-1855 | ~500 pg/mL | ~500 - 130,000 pg/mL | [3] |

Table 3: Analytical Quantification Limits for OR-1855 in Human Plasma

Experimental Protocols

Chemical Synthesis of OR-1855

This protocol describes a plausible method for the synthesis of OR-1855 based on the reduction of its nitro precursor.

Step 1: Synthesis of (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Precursor)

A detailed procedure for the synthesis of this precursor is described in the literature concerning the synthesis of cardiotonic agents. This step is a critical prerequisite for the synthesis of OR-1855.

Step 2: Reduction of the Nitro Group to form OR-1855

Materials:

-

(R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the nitrophenyl precursor in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is basic (pH > 9).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude OR-1855.

-

Purify the product by column chromatography on silica gel if necessary.

Quantification of OR-1855 in Human Plasma by HPLC-MS/MS

This protocol is a composite based on several published methods for the analysis of Levosimendan and its metabolites.

Materials and Equipment:

-

Human plasma samples

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium acetate

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm)

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Analysis:

-

Column: C18 analytical column

-

Mobile Phase: A gradient of methanol and 15 mM ammonium acetate with 0.1% formic acid.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for OR-1855 and the internal standard.

Conclusion

OR-1855 is a key metabolite in the biotransformation of Levosimendan, contributing to its long-lasting therapeutic effects. Understanding its formation and having reliable methods for its synthesis and quantification are crucial for further pharmacological research and drug development. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important molecule.

References

- 1. [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levosimendan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. scispace.com [scispace.com]

The Pharmacokinetics and Metabolism of OR-1855: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1855 is a critical intermediate metabolite in the biotransformation of levosimendan, a calcium-sensitizing inotrope and vasodilator used in the treatment of acutely decompensated heart failure. While OR-1855 itself is considered pharmacologically inactive, its formation is a pivotal step leading to the generation of the long-acting, active metabolite OR-1896, which significantly contributes to the extended hemodynamic effects of levosimendan.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of OR-1855, including quantitative data, experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

Metabolic Pathway of Levosimendan to OR-1855 and OR-1896

Levosimendan undergoes extensive metabolism, with a minor but crucial pathway leading to the formation of OR-1855. Approximately 4-7% of an administered dose of levosimendan is metabolized in the intestine by gut microbiota, which reduce the parent drug to form the aminophenolpyridazinone metabolite, OR-1855.[2][3] Subsequently, OR-1855 is absorbed and undergoes N-acetylation in the liver, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), to form the active metabolite OR-1896.[2][3] The formation of these metabolites is slow, with peak concentrations of OR-1855 and OR-1896 being observed approximately two days after the cessation of a 24-hour levosimendan infusion.[4]

Pharmacokinetic Properties of OR-1855

Quantitative pharmacokinetic data for OR-1855 are limited, primarily due to its transient nature and low circulating concentrations. However, available data from various studies are summarized below.

Quantitative Pharmacokinetic Parameters of OR-1855

| Parameter | Value | Species | Study Population | Notes | Source |

| Plasma Protein Binding (Free Fraction) | 58% (mean, range 51-67%) | Human | Patients with congestive heart failure | Determined by ultracentrifugation. | [5] |

| Half-life (t½) | ~75 hours | Human | Children on ECMO | This refers to the metabolite, with the parent drug having a much shorter half-life. | [2] |

| Time to Peak Concentration (Tmax) | ~2 days after a 24-hour infusion | Human | Patients with heart failure | Reflects the slow formation of the metabolite. | [4] |

| Lower Limit of Quantification (LLOQ) in Plasma | 0.1 ng/mL | Human | N/A | Using a validated UHPLC-MS/MS method. | [1][2] |

| Linear Concentration Range for Quantification | 0.20-100 ng/mL | Human | N/A | Using HPLC-MS/MS. | [6] |

Experimental Protocols

Quantification of OR-1855 in Human Plasma using UHPLC-MS/MS

A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous quantification of levosimendan, OR-1855, and OR-1896 in human plasma.[1][2][6]

Sample Preparation:

-

Plasma samples are subjected to protein precipitation with acetonitrile.

-

The resulting supernatant is evaporated to dryness under a stream of nitrogen.

-

The solid residue is reconstituted in a solution of water and methanol (4:1).

-

A 40 µL aliquot is then injected into the LC column for analysis.[1]

Chromatography and Mass Spectrometry:

-

The specific columns, mobile phases, and gradient conditions for UHPLC are optimized to achieve separation of the analytes.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for detection.[6] The instrument is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the quantification of OR-1855 and the other analytes.

Determination of Plasma Protein Binding

The protein binding of OR-1855 in plasma is determined using an ex vivo ultracentrifugation method.[5]

Methodology:

-

Blood samples are collected and centrifuged to separate the plasma.

-

The plasma is then subjected to ultracentrifugation at a specified force and duration (e.g., 1500 g for 10 minutes).[5]

-

The resulting supernatant, which contains the unbound (free) fraction of the drug, is carefully collected.

-

The concentration of OR-1855 in the supernatant is then quantified using a validated analytical method, such as LC-MS/MS.

-

The free fraction is calculated as the ratio of the concentration in the supernatant to the total plasma concentration.

Conclusion

OR-1855 is a key, albeit transient, metabolite in the disposition of levosimendan. Its formation via intestinal bacterial reduction and subsequent conversion to the active metabolite OR-1896 are critical determinants of the prolonged pharmacodynamic effects of levosimendan. While a complete pharmacokinetic profile of OR-1855 remains to be fully elucidated due to its low systemic concentrations, sensitive analytical techniques such as UHPLC-MS/MS have enabled its quantification in human plasma. Further research focusing on the factors influencing the rate and extent of OR-1855 formation and its subsequent metabolism will provide a more complete understanding of the overall clinical pharmacology of levosimendan.

References

- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of levosimendan in critically Ill children on extracorporeal membrane oxygenation: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Biological Activity of OR-1855: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1855 is the primary and pharmacologically intermediate metabolite of levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2] While levosimendan is metabolized to the active long-acting metabolite OR-1896, recent in vitro studies have demonstrated that OR-1855 itself possesses distinct biological activities, particularly within the vascular endothelium.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of OR-1855, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Quantitative Data

The in vitro activity of OR-1855 has been characterized in several studies, primarily focusing on its anti-inflammatory effects in endothelial cells. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Type / System | Experimental Context | Reference |

| Concentration for In Vitro Assays | 10 µM | Endothelial Cells | Pre-incubation for 30 minutes before stimulation with IL-1β. | [1][3] |

| Concentration for Platelet Aggregation Assays | 4 ng/mL | Human Platelets | Evaluation of platelet inhibition through ADP receptors. | [4] |

| Lower Limit of Quantification (LLOQ) in Plasma | 1.0 ng/mL | Human Plasma | High-performance liquid chromatographic/tandem mass spectrometric (LC-MS/MS) method. | [5] |

| Lower Limit of Quantification (LLOQ) in Supernatant | 0.5 ng/mL | Cell Culture Supernatant | High-performance liquid chromatographic/tandem mass spectrometric (LC-MS/MS) method. | [5] |

| Hemodynamic Effects | Inactive | Anesthetized Dog Model | No effect on mean arterial pressure, pulse pressure, or systemic resistance at clinically observed concentrations. | [6] |

Signaling Pathways

OR-1855 has been shown to exert its anti-inflammatory effects in endothelial cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been demonstrated to impair the Interleukin-1β (IL-1β) induced inflammatory cascade.

IL-1β Induced MAPK Signaling Pathway and Inhibition by OR-1855

Caption: OR-1855 inhibits IL-1β-induced inflammation by blocking the phosphorylation of p38, ERK1/2, and JNK.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the in vitro biological activity of OR-1855.

Western Blotting for MAPK Phosphorylation

This protocol is used to determine the effect of OR-1855 on the phosphorylation status of key proteins in the MAPK signaling pathway.

Caption: Workflow for Western blot analysis of MAPK phosphorylation in endothelial cells.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are cultured to near confluence.[1]

-

Pre-incubation: Cells are pre-incubated with 10 µM OR-1855 or a vehicle control (DMSO) for 30 minutes.[1][3]

-

Stimulation: Following pre-incubation, cells are stimulated with 10 ng/mL of IL-1β for 30 minutes to induce an inflammatory response.[1][3]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, and JNK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band densities are quantified. The levels of phosphorylated proteins are normalized to a loading control, such as GAPDH or actin.[1]

Measurement of Reactive Oxygen Species (ROS) Formation

This assay is employed to assess the impact of OR-1855 on IL-1β-induced oxidative stress in endothelial cells.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are cultured and treated with OR-1855 and IL-1β as described in the Western Blotting protocol.

-

Fluorescent Probe Incubation: After treatment, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.

-

Data Analysis: The fluorescence readings from OR-1855-treated cells are compared to those of vehicle-treated and IL-1β-stimulated cells to determine the effect on ROS production.

Flow Cytometry for Adhesion Molecule Expression

This technique is utilized to quantify the cell surface expression of adhesion molecules like ICAM-1 and VCAM-1.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are treated with OR-1855 and IL-1β.[1]

-

Cell Detachment: Cells are detached from the culture plate using a non-enzymatic cell dissociation solution.

-

Antibody Staining: The detached cells are incubated with fluorescently labeled antibodies specific for ICAM-1 and VCAM-1.

-

Flow Cytometric Analysis: The fluorescence of individual cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity, which corresponds to the level of adhesion molecule expression, is determined for each treatment group.

Summary of In Vitro Biological Activity

The available in vitro data indicates that OR-1855, while considered an intermediate metabolite, exhibits specific anti-inflammatory properties in endothelial cells. Its primary mechanism of action involves the inhibition of the IL-1β-induced MAPK signaling pathway, leading to a reduction in the phosphorylation of p38, ERK1/2, and JNK, as well as the downstream transcription factor component c-jun.[1][7] This, in turn, has been shown to impair the formation of reactive oxygen species (ROS).[1][7] However, unlike its parent compound levosimendan, OR-1855 does not appear to significantly affect the expression of the adhesion molecules ICAM-1 and VCAM-1 or the pro-inflammatory cytokine IL-6 in endothelial cells.[1][2] In studies on anesthetized dogs, OR-1855 was found to be inactive on measured hemodynamic endpoints.[6] Further research is warranted to fully elucidate the physiological and pathological relevance of these in vitro findings.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Levosimendan and Its Metabolites on Platelet Activation Mechanisms in Patients during Antiplatelet Therapy—Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-Inflammatory Effects of OR-1855: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical research on the anti-inflammatory properties of OR-1855, an intermediate metabolite of the calcium sensitizer levosimendan.[1][2][3][4] While its parent compound, levosimendan, is known for its positive inotropic and vasodilatory effects, emerging evidence suggests that its metabolites, including OR-1855, possess distinct pharmacological activities within the vascular endothelium.[1][2][3] This document synthesizes the current understanding of OR-1855's mechanism of action, focusing on its impact on inflammatory signaling pathways and cellular responses. Detailed experimental protocols from key studies are provided, alongside quantitative data summaries and visual representations of the molecular pathways and experimental designs to facilitate comprehension and future research.

Introduction

Inflammation within the vascular endothelium is a critical factor in the pathogenesis of various cardiovascular diseases, including heart failure.[1] Levosimendan, a drug used in the treatment of acute decompensated heart failure, is metabolized into two key compounds: the intermediate metabolite OR-1855 and the pharmacologically active metabolite OR-1896.[1][2][3][5] These metabolites are associated with the long-term therapeutic effects of levosimendan.[1][2] Recent in vitro studies have begun to elucidate the specific anti-inflammatory properties of OR-1855, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response. This guide focuses on the initial findings that characterize the anti-inflammatory profile of OR-1855.

Mechanism of Action: Modulation of MAPK Signaling and ROS Formation

Initial research indicates that OR-1855 exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent reduction of Reactive Oxygen Species (ROS) formation in endothelial cells.[1][2][3][4]

Unlike its parent compound, OR-1855 does not appear to significantly affect the expression of endothelial adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), nor the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][3][4][6] Instead, its primary mechanism involves the attenuation of IL-1β-induced ROS production by inactivating key components of the MAPK cascade: p38, ERK1/2, and JNK.[1][2][3][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of OR-1855 in response to an inflammatory stimulus like IL-1β.

Quantitative Data Summary

The anti-inflammatory effects of OR-1855 have been quantified in in vitro studies. The tables below summarize the key findings on the modulation of MAPK signaling pathway components.

Table 1: Effect of OR-1855 on IL-1β-Induced Phosphorylation of MAPK and AP-1 Components

| Target Protein | Treatment | Effect on Phosphorylation |

| p38 MAPK | OR-1855 (10 µM) | Decreased |

| ERK1/2 MAPK | OR-1855 (10 µM) | Decreased |

| JNK | OR-1855 (10 µM) | Diminished |

| c-jun (AP-1) | OR-1855 (10 µM) | Decreased |

| Data derived from studies on human endothelial cells stimulated with IL-1β (10 ng/mL).[1][2][6][7] |

Table 2: Comparative Effects of Levosimendan, OR-1855, and OR-1896 on Inflammatory Markers

| Inflammatory Marker | Levosimendan | OR-1855 | OR-1896 |

| ICAM-1 Expression | Reduced | No Effect | No Effect |

| VCAM-1 Expression | Reduced | No Effect | No Effect |

| IL-6 Expression | Reduced | No Effect | No Effect |

| IL-1β-induced ROS Formation | Reduced | Impaired | Impaired |

| All compounds were tested at a concentration of 10 µM.[1][3][4][6] |

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to evaluate the anti-inflammatory effects of OR-1855.

Cell Culture and Treatment

-

Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Endothelial cells are pre-incubated with OR-1855 (10 µM) or a vehicle control (DMSO) for 30 minutes.[1][2][6][7] Following pre-incubation, the cells are stimulated with IL-1β (10 ng/mL) for a specified duration depending on the endpoint being measured (e.g., 30 minutes for phosphorylation studies, 4 hours for protein expression studies).[1][2][6][7]

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to assess the levels of total and phosphorylated proteins in the MAPK signaling pathway, as well as the expression of adhesion molecules.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-c-jun, total c-jun, ICAM-1, VCAM-1, and a loading control like GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated or total proteins are normalized to the loading control.

Measurement of Reactive Oxygen Species (ROS) Formation

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Plating: HUVECs are seeded in black-walled, clear-bottom 96-well plates.

-

Treatment: Cells are treated with OR-1855 and/or IL-1β as described in section 4.1.

-

Probe Loading: After treatment, the cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique is used to measure the mRNA expression levels of inflammatory genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., ICAM1, VCAM1, IL6) is quantified by qRT-PCR using specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Experimental and Logical Workflow

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of OR-1855.

Conclusion and Future Directions

The initial preclinical data reveal that OR-1855 possesses distinct anti-inflammatory properties that are separate from its parent compound, levosimendan. Its ability to impair IL-1β-induced ROS formation through the inhibition of the p38, ERK1/2, and JNK MAPK signaling pathways in endothelial cells highlights a novel mechanism of action.[1][2][3][4] These findings are significant as they suggest that the metabolites of levosimendan contribute to its overall therapeutic effects, particularly in conditions where vascular inflammation is a key pathological feature.

Future research should aim to:

-

Investigate the effects of OR-1855 in more complex in vitro models, such as co-cultures of endothelial cells with immune cells.

-

Validate these findings in in vivo models of vascular inflammation and cardiovascular disease.

-

Explore the potential synergistic or additive anti-inflammatory effects of OR-1855 in combination with OR-1896 and levosimendan.

-

Further delineate the upstream signaling events that are modulated by OR-1855 leading to MAPK inhibition.

This technical guide provides a foundational understanding of the early-stage research on the anti-inflammatory effects of OR-1855. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

OR-1855: An In-Depth Technical Guide on its Pharmacological Effects and Relationship to Calcium Sensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1855 is a key intermediate metabolite of the calcium sensitizer, Levosimendan. While Levosimendan and its active metabolite OR-1896 exert their primary therapeutic effects in heart failure through calcium sensitization of cardiac myofilaments, the direct role of OR-1855 in this mechanism is not well-documented. This technical guide synthesizes the current understanding of OR-1855, focusing on its established pharmacological activities, particularly its anti-inflammatory effects, and clarifies its position within the metabolic pathway of Levosimendan. While direct evidence for OR-1855 as a calcium sensitizer is lacking in the current body of scientific literature, it possesses distinct biological activities that are of interest to the drug development community.

Introduction: The Metabolic Context of OR-1855

Levosimendan is a well-established inodilator used in the treatment of acutely decompensated heart failure.[1][2] Its mechanism of action is twofold: it enhances cardiac contractility by sensitizing troponin C to calcium and induces vasodilation through the opening of ATP-sensitive potassium channels.[3][4] Levosimendan is metabolized in the body, with a small fraction (4-7%) being converted to the active metabolite OR-1896 via an intermediate, OR-1855.[2][5] While OR-1896 is known to be a long-acting, pharmacologically active metabolite that shares the calcium-sensitizing properties of Levosimendan, OR-1855 has been traditionally considered an inactive intermediate in this specific context.[2][3] However, recent studies have revealed that OR-1855 is not devoid of pharmacological activity, exhibiting significant anti-inflammatory effects, particularly within the vascular endothelium.[1][2][5][6]

Effect on Calcium Sensitization: An Indirect Association

The primary mechanism of calcium sensitization by Levosimendan involves its binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca2+-induced conformational change in troponin C, leading to an enhanced contractile response of the myofilaments at a given calcium concentration without a significant increase in myocardial oxygen consumption.[7]

Currently, there is a lack of direct evidence from published studies to suggest that OR-1855 itself binds to troponin C or otherwise directly sensitizes the cardiac myofilaments to calcium. The positive inotropic effects observed after Levosimendan administration are attributed to the parent drug and its subsequent active metabolite, OR-1896. In canine studies, OR-1855 produced no significant hemodynamic effects at the doses tested, in contrast to the dose-dependent reductions in mean arterial pressure and systemic vascular resistance observed with Levosimendan and OR-1896.[8]

Therefore, the role of OR-1855 in the context of calcium sensitization appears to be that of a precursor to the active metabolite OR-1896.

Established Pharmacological Effects of OR-1855: Anti-Inflammatory Activity

The most well-characterized pharmacological activity of OR-1855 is its anti-inflammatory effect, particularly in endothelial cells. OR-1855 has been shown to inhibit inflammatory signaling pathways and reduce the production of reactive oxygen species (ROS).

Inhibition of Pro-Inflammatory MAPK Signaling

OR-1855 has been demonstrated to inhibit the phosphorylation of several key mitogen-activated protein kinases (MAPKs) that are involved in inflammatory signaling cascades. Specifically, it has been shown to decrease the IL-1β-dependent phosphorylation of p38 MAPK, ERK1/2, and JNK in human umbilical vein endothelial cells (HUVECs).[1][2][5][6][9][10] This inhibition of MAPK signaling, in turn, leads to a reduction in the phosphorylation of the downstream transcription factor c-Jun.[6][10]

Reduction of Reactive Oxygen Species (ROS) Formation

A significant anti-inflammatory effect of OR-1855 is its ability to impair IL-1β-induced ROS formation in endothelial cells.[1][2][6][9] This effect is believed to be mediated through the inactivation of the MAPK signaling pathways.[1][2][6] OR-1855 has been shown to reduce IL-1β-induced NAD(P)H oxidase-dependent superoxide anion production.[9]

Data Presentation

Table 1: Summary of the Effects of OR-1855 on Pro-Inflammatory MAPK Signaling in HUVECs

| Target Protein | Effect of OR-1855 (10 µM) | Reference |

| Phospho-p38 MAPK | Significant Inhibition | [6][9][10] |

| Phospho-ERK1/2 | Significant Inhibition | [6][9][10] |

| Phospho-JNK | Significant Inhibition | [6][9][10] |

| Phospho-c-Jun | Significant Reduction | [6][10] |

Table 2: Summary of the Effects of OR-1855 on ROS Production and Adhesion Molecule Expression in HUVECs

| Parameter | Effect of OR-1855 (10 µM) | Reference |

| IL-1β-induced ROS production | Significant Inhibition | [1][6][9] |

| IL-1β-induced NAD(P)H oxidase-dependent superoxide anion production | Reduction | [9] |

| IL-1β-induced ICAM-1 expression | No significant effect | [1] |

| IL-1β-induced VCAM-1 expression | No significant effect | [1] |

| IL-1β-induced IL-6 mRNA expression | No significant effect | [9] |

Experimental Protocols

Western Blotting for MAPK Phosphorylation

Objective: To determine the effect of OR-1855 on the phosphorylation of p38 MAPK, ERK1/2, and JNK in response to IL-1β stimulation in HUVECs.

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.

-

Cells are pre-incubated with OR-1855 (10 µM) or vehicle (DMSO) for 30 minutes.

-

Following pre-incubation, cells are stimulated with IL-1β (10 ng/mL) for 30 minutes.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).

-

Membranes are then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band densities are quantified using densitometry software and normalized to the loading control.[6][10]

Measurement of Intracellular ROS Production

Objective: To assess the effect of OR-1855 on IL-1β-induced intracellular ROS production in HUVECs.

Methodology:

-

HUVECs are seeded in a multi-well plate and allowed to adhere.

-

Cells are pre-treated with OR-1855 (10 µM) or vehicle for 30 minutes.

-

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells and incubated to allow for cellular uptake and de-esterification.

-

Cells are then stimulated with IL-1β (10 ng/mL).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Levosimendan to OR-1855 and OR-1896.

Caption: Anti-inflammatory signaling pathway of OR-1855.

Conclusion

OR-1855 is a pharmacologically active metabolite of Levosimendan. While its role as a direct calcium sensitizer is not supported by the current literature, it exhibits significant anti-inflammatory properties through the inhibition of MAPK signaling and subsequent reduction of ROS production in the endothelium. For researchers and professionals in drug development, OR-1855 represents an interesting molecule with potential therapeutic applications in inflammatory conditions, distinct from the primary cardiotonic effects of its parent compound and its downstream metabolite, OR-1896. Future research is warranted to fully elucidate the complete pharmacological profile of OR-1855 and to explore its potential as a therapeutic agent in its own right.

References

- 1. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the calcium sensitizer OR-1896, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Myofilament Ca2+-Sensitivity and Arrhythmia Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Role of the Calcium Sensitive Inotropic Agent, Levosimendan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Half-Life of OR-1855 versus Levosimendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of the calcium sensitizer Levosimendan and its metabolite, OR-1855. A thorough understanding of their respective half-lives and metabolic pathways is critical for optimizing therapeutic strategies in the treatment of acutely decompensated heart failure. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.

Pharmacokinetic Profiles: A Comparative Analysis

Levosimendan exhibits a notably short half-life, whereas its metabolic products are characterized by a significantly longer duration of action, contributing to the sustained hemodynamic effects observed in patients. Levosimendan is metabolized in the body, with a minor portion undergoing reduction by intestinal bacteria to form the aminophenolpyridazinone metabolite, OR-1855.[1][2] This intermediate is then acetylated to the active metabolite, OR-1896.[1][2]

The pharmacokinetic parameters of Levosimendan and its metabolites are summarized in the tables below.

| Compound | Half-Life (t½) | Peak Plasma Concentration (Tmax) | Protein Binding | Key Metabolic Pathway |

| Levosimendan | ~1-1.5 hours[3][4] | ~1 hour after start of infusion[4] | 97-98% (primarily to albumin)[1] | Primarily conjugation with glutathione (~95%); minor pathway (~5%) leads to OR-1855 formation in the intestine.[1] |

| OR-1855 | Not explicitly defined; characterized by slow formation and elimination.[5][6] | Peak concentrations occur after cessation of Levosimendan infusion.[5] | ~39-58%[5][7] | Intermediate metabolite; acetylated to OR-1896.[1][2] |

| OR-1896 | ~70-81 hours[5][6] | ~2 days after a 24-hour infusion of Levosimendan is stopped.[6] | ~42-61%[5][7] | Active metabolite responsible for the long-lasting effects of Levosimendan.[2] |

| Pharmacokinetic Parameters from a 7-Day Continuous IV Infusion Study | Levosimendan | OR-1855 | OR-1896 |

| Half-life (t½, hours) | - | - | 81 ± 37 (at 0.05 µg/kg/min) 81 ± 28 (at 0.1 µg/kg/min)[5] |

| Mean Free Plasma Fraction (%) | 3.0 (range 1.9–5.4)[5] | 58 (range 51–67)[5] | 61 (range 52–67)[5] |

Experimental Protocols

The pharmacokinetic data presented are derived from clinical studies employing rigorous methodologies. Below are summaries of key experimental protocols.

Study 1: Continuous Intravenous Infusion in Heart Failure Patients

-

Objective: To characterize the pharmacokinetics of Levosimendan and its metabolites, OR-1855 and OR-1896, in patients with congestive heart failure.[5]

-

Methodology:

-

Drug Administration: Levosimendan was administered as a continuous intravenous infusion for 7 days at two different rates: 0.05 µg/kg/min and 0.1 µg/kg/min.[5]

-

Blood Sampling: Blood samples were collected at numerous time points: before administration, at 2, 4, 8, and 12 hours after starting the infusion, daily during the infusion period, and at 0, 0.5, 1, 2, 4, 12, 24, and 36 hours post-infusion, followed by daily sampling for 10-15 days.[5]

-

Analytical Method: Plasma concentrations of Levosimendan, OR-1855, and OR-1896 were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method.[5][8][9]

-

Pharmacokinetic Analysis: Parameters were determined using noncompartmental methods.[5]

-

Study 2: Single Intravenous Infusion in Healthy Volunteers

-

Objective: To assess the pharmacokinetics and pharmacodynamics of a single intravenous dose of Levosimendan and its metabolites in healthy male subjects.[3][10]

-

Methodology:

-

Drug Administration: A single 2 mg dose of Levosimendan was infused intravenously over 10 minutes.[3][10]

-

Blood Sampling: Blood samples were collected at pre-dose, end of infusion, and at 5, 10, 20, 30 minutes, 1, 2, 4, 6, 8, 12, 24, 32, 48, 60, 72, 120, 168, and 240 hours following dosing.[3]

-

Analytical Method: Plasma Levosimendan concentrations were analyzed by high-performance liquid chromatography.[10]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartment model.[3]

-

Signaling Pathways and Mechanism of Action

The therapeutic effects of Levosimendan and its metabolites are mediated through distinct signaling pathways.

Levosimendan's Dual Mechanism of Action

Levosimendan's primary mechanism involves a dual action:

-

Calcium Sensitization: Levosimendan enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[1][11][12] This stabilizes the calcium-induced conformational change of troponin C, leading to an increased inotropic effect without a significant increase in intracellular calcium concentration or myocardial oxygen demand.[6][11]

-

Vasodilation: Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][6][13] This leads to hyperpolarization and relaxation of the smooth muscle, resulting in reduced preload and afterload.[13]

At higher concentrations, Levosimendan may also act as a phosphodiesterase (PDE)-III inhibitor.[1][11]

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pharmacokinetic and Pharmacodynamic Study of Intravenous Levosimendan in Healthy Chinese Volunteers and Ethnic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 9. Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

OR-1855 Protocol for In Vitro Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1855 is the inactive intermediate metabolite of Levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2] While Levosimendan's primary mechanism involves sensitizing troponin C to calcium and opening ATP-sensitive potassium channels, its metabolites, including OR-1855 and the active metabolite OR-1896, are responsible for its long-term therapeutic effects.[3][4] Recent in vitro studies have demonstrated that OR-1855 possesses distinct pharmacological activities, particularly anti-inflammatory and anti-platelet aggregation effects, independent of the parent compound.[1][5] These findings suggest a potential therapeutic role for OR-1855 in conditions associated with vascular inflammation and thrombosis.

This document provides detailed protocols for utilizing OR-1855 in in vitro cell culture experiments to investigate its effects on inflammatory signaling and platelet function.

Data Presentation

Table 1: Summary of In Vitro Effects of OR-1855

| Cell Type | Experimental Context | Treatment Concentration | Observed Effects | Reference |

| Primary Endothelial Cells | IL-1β-induced inflammation | 10 µM | Decreased phosphorylation of p38 MAPK, ERK1/2, JNK, and c-jun (AP-1). Impaired IL-1β-induced Reactive Oxygen Species (ROS) formation. No significant effect on ICAM-1, VCAM-1, or IL-6 expression. | [1][2][4][6] |

| Platelets | ADP-induced aggregation | 4 ng/mL | Inhibition of platelet aggregation. | [5] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by OR-1855 in the context of IL-1β-induced inflammation in endothelial cells.

Caption: OR-1855 signaling pathway in endothelial cells.

Experimental Protocols

Protocol 1: Investigation of OR-1855 on IL-1β-Induced MAPK Signaling in Endothelial Cells

This protocol outlines the procedure to assess the effect of OR-1855 on the phosphorylation of key kinases in the MAPK signaling pathway in response to inflammatory stimuli.

Materials:

-

Primary human endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

OR-1855 (stock solution prepared in DMSO)

-

Recombinant human IL-1β

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-c-jun, anti-c-jun, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Experimental Workflow:

Caption: Workflow for analyzing MAPK signaling.

Procedure:

-

Cell Seeding: Seed primary endothelial cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in endothelial cell growth medium.

-

Cell Starvation: The next day, replace the growth medium with a basal medium (e.g., medium with 1% FBS) and incubate for 4-6 hours to reduce basal signaling.

-

Pre-incubation with OR-1855: Pre-incubate the cells with 10 µM OR-1855 or vehicle control (DMSO) for 30 minutes.[4][6]

-

Stimulation: Stimulate the cells with 10 ng/mL IL-1β for 30 minutes.[4][6]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold cell lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH).

Protocol 2: Assessment of OR-1855 on ADP-Induced Platelet Aggregation

This protocol describes an in vitro assay to measure the effect of OR-1855 on platelet aggregation.

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., Acid-Citrate-Dextrose).

-

Platelet-rich plasma (PRP) preparation reagents.

-

OR-1855 (stock solution prepared in a suitable solvent).

-

Adenosine diphosphate (ADP) solution.

-

Platelet aggregometer.

-

Saline solution.

Experimental Workflow:

Caption: Workflow for platelet aggregation assay.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.

-

-

Pre-incubation with OR-1855:

-

In the aggregometer cuvettes, pre-warm the PRP samples to 37°C.

-

Add OR-1855 to the PRP at the desired final concentration (e.g., 4 ng/mL) or vehicle control.[5]

-

Incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.

-

-

Induction of Aggregation: Add ADP to the cuvettes to induce platelet aggregation. The final concentration of ADP should be determined empirically to induce submaximal aggregation.

-

Measurement of Aggregation: Measure the change in light transmission for 5-10 minutes using a platelet aggregometer.

-

Data Analysis: Calculate the percentage of platelet aggregation, with PRP representing 0% and PPP representing 100% aggregation. Compare the aggregation in the OR-1855-treated samples to the vehicle control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system. Always adhere to proper laboratory safety practices.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Levosimendan and Its Metabolites on Platelet Activation Mechanisms in Patients during Antiplatelet Therapy—Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

How to dissolve and prepare OR-1855 for research

Application Notes and Protocols for OR-1855

For Research Use Only. Not for use in diagnostic procedures.

Introduction

OR-1855 is the principal active metabolite of Levosimendan, a calcium sensitizer utilized in the management of acutely decompensated congestive heart failure.[1][2] Within the body, a small fraction of Levosimendan is metabolized by intestinal bacteria into OR-1855 (amino-phenolpyridazinone).[3] This intermediate is then acetylated to form another pharmacologically active metabolite, OR-1896.[3][4] Due to their long half-lives of approximately 70-80 hours, these metabolites are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2][3]

Recent research has highlighted that OR-1855 itself possesses pharmacological effects, particularly anti-inflammatory properties in the endothelium.[5][6] It has been shown to inhibit the formation of reactive oxygen species (ROS) and inactivate several key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5][7] These findings suggest a role for OR-1855 in studies related to vascular dysfunction and inflammation.[5]

Physicochemical and Solubility Data

Proper dissolution is critical for ensuring the stability and activity of OR-1855 in experimental settings. The following tables summarize the key physicochemical properties and solubility data for OR-1855.

Table 1: Physicochemical Properties of OR-1855

| Property | Value | Source |

| CAS Number | 101328-85-2 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [8] |

| Molecular Weight | 203.25 g/mol | [8] |

| Appearance | Solid | [9] |

| pKa (Strongest Acidic) | 11.79 | [10] |

| pKa (Strongest Basic) | 3.76 | [10] |

Table 2: Solubility of OR-1855

| Solvent | Solubility | Comments | Source |

| DMSO | 100 mg/mL (492.03 mM) | Requires sonication for complete dissolution. | [1] |

| Water | 0.378 mg/mL | Predicted value. | [10] |

Preparation and Storage of Stock Solutions

This section provides a detailed protocol for the preparation and storage of OR-1855 stock solutions to ensure consistency and preserve compound integrity for research applications.

Materials

-

OR-1855 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

-

Ultrasonic water bath

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Aseptic Technique : Perform all steps in a sterile environment, such as a biological safety cabinet (BSC), to prevent contamination.

-

Weighing : Accurately weigh the desired amount of OR-1855 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.03 mg of OR-1855 (Molecular Weight = 203.25 g/mol ).

-

Dissolution :

-

Add the appropriate volume of sterile DMSO to the vial containing the OR-1855 powder.

-

Vortex the solution briefly to mix.

-

To ensure complete dissolution, place the vial in an ultrasonic water bath.[1] Heating the tube to 37°C may also aid solubility.[1]

-

Visually inspect the solution to confirm that all solid material has dissolved.

-

-

Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][7]

-

Storage :

Workflow for Stock Solution Preparation

Application in Cell-Based Assays

OR-1855 has been shown to exert anti-inflammatory effects in Human Umbilical Vein Endothelial Cells (HUVECs).[7] The following protocol is a general guideline for treating cultured cells with OR-1855.

Protocol for Treating Cultured Cells

-

Cell Culture : Culture cells (e.g., HUVECs) to the desired confluency in the appropriate growth medium.

-

Prepare Working Solution :

-

Thaw an aliquot of the OR-1855 DMSO stock solution at room temperature.

-

Dilute the stock solution to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium.

-

Note : The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

Cell Treatment :

-

Remove the existing medium from the cultured cells.

-

Add the medium containing the desired concentration of OR-1855 (the working solution) to the cells.

-

In studies investigating inflammatory responses, cells are often pre-incubated with OR-1855 (e.g., for 30 minutes) before stimulation with an inflammatory agent like Interleukin-1 beta (IL-1β).[5][7][11]

-

-

Incubation : Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis : After incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting, qRT-PCR, or flow cytometry.[5][6]

Example Experimental Workflow: Investigating MAPK Signaling

Mechanism of Action: Signaling Pathway

OR-1855 exerts its anti-inflammatory effects in endothelial cells by inhibiting cytokine-induced signaling pathways. Specifically, upon stimulation with IL-1β, OR-1855 has been demonstrated to decrease the phosphorylation (and thus, the activation) of the MAP kinases p38, ERK1/2, and JNK.[3][5][7] This leads to a reduction in downstream inflammatory responses, such as ROS production.[6][7]

Safety and Handling

-

Handling : Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[9]

-

Incompatibility : Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]

-

For complete safety information, refer to the Safety Data Sheet (SDS).[9]

References

- 1. glpbio.com [glpbio.com]

- 2. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. OR-1855|101328-85-2|MSDS [dcchemicals.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for OR-1855 in Animal Models of Heart Failure

For: Researchers, scientists, and drug development professionals.

Introduction

OR-1855 is an aminophenolpyridazinone derivative and a key metabolite of Levosimendan, a calcium sensitizer and vasodilator used in the treatment of acute decompensated heart failure.[1][2] While Levosimendan's therapeutic effects are well-documented, the pharmacological activity of its metabolites, including OR-1855 and the downstream active metabolite OR-1896, has been a subject of investigation. These metabolites have significantly longer half-lives (70-80 hours) compared to Levosimendan (approximately 1 hour), suggesting a potential contribution to the sustained hemodynamic effects observed after Levosimendan infusion.[3][4]

This document provides a comprehensive overview of the available data regarding OR-1855 in the context of preclinical heart failure research. It is important to note that direct administration of OR-1855 in animal models of heart failure is not a common practice, as it is largely considered hemodynamically inactive in vivo.[5][6] Therefore, the information presented herein focuses on its role as a metabolite of Levosimendan.

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Profile of Levosimendan and its Metabolites

| Compound | Role | Half-Life (in humans) | Key Pharmacological Effects | In Vivo Potency (Hemodynamic) |

| Levosimendan | Parent Drug | ~1 hour | Calcium sensitization, Vasodilation (via KATP channel opening), PDE3 inhibition[1][7] | Active |

| OR-1855 | Intermediate Metabolite | 70-80 hours | Considered largely inactive hemodynamically in vivo[5][6]. May possess anti-inflammatory effects by inhibiting MAPK signaling[2][8]. | Inactive |

| OR-1896 | Active Metabolite | 70-80 hours | Similar to Levosimendan: Calcium sensitization, Vasodilation, PDE3 inhibition[2][5] | Active |

Table 2: Summary of a Preclinical Study on Levosimendan and its Metabolites in Anesthetized Dogs

This table summarizes the findings from a study that directly compared the hemodynamic effects of Levosimendan, OR-1855, and OR-1896.

| Compound | Dosing Regimen (Intravenous Infusion) | Peak Plasma Concentration | Key Hemodynamic Findings | Myocardial Oxygen Consumption |

| Levosimendan | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 455 ± 21 ng/mL | Dose-dependent decrease in mean arterial pressure and systemic resistance; increased heart rate.[5][6] | No significant increase at inotropic and vasodilatory concentrations.[5] |

| OR-1855 | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 136 ± 6 ng/mL | No effect on any of the measured hemodynamic endpoints at the tested doses.[5][6] | Not reported to have an effect. |

| OR-1896 | 0.01, 0.03, 0.1, and 0.3 µmol/kg/30 min | 126 ± 6 ng/mL | Dose-dependent decrease in mean arterial pressure and systemic resistance; increased heart rate.[5][6] | No significant increase at inotropic and vasodilatory concentrations.[5] |

Experimental Protocols

As direct administration of OR-1855 for treating heart failure in animal models is not a standard procedure, this section outlines a general protocol for inducing heart failure in a rodent model and a representative protocol for administering the parent compound, Levosimendan.

Protocol 1: Induction of Heart Failure in Rodents (Myocardial Infarction Model)

This protocol describes the left anterior descending (LAD) coronary artery ligation model, a widely used method to induce heart failure with reduced ejection fraction (HFrEF) in mice and rats.[9][10]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 6-0 silk)

-

Ventilator

-

Heating pad

-

Analgesics

Procedure:

-

Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the animal and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery.

-

Ligate the LAD with a suture to induce myocardial infarction.

-

Close the chest wall in layers.

-

Administer analgesics post-operatively.

-

Monitor the animal for recovery. Heart failure typically develops over several weeks.

Protocol 2: Administration of Levosimendan in a Porcine Model of Acute Ischemic Heart Failure

This protocol is adapted from a study investigating the dose-response of Levosimendan.[11]

Animal Model:

-